Lipophilicity vs. 4-(Trifluoromethoxy)benzonitrile
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile exhibits a significantly higher predicted lipophilicity (LogP) compared to the non-fluorinated analog 4-(trifluoromethoxy)benzonitrile. This difference is critical for membrane permeability and overall ADME profile .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.73508 (predicted) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzonitrile (CAS 332-25-2): Consensus LogP 2.5, XLogP3 2.91 |
| Quantified Difference | Target compound is approximately 0.2-0.3 LogP units higher (more lipophilic) than the non-fluorinated analog. |
| Conditions | In silico calculation using various algorithms (e.g., XLogP3, Consensus LogP). |
Why This Matters
Increased lipophilicity (by ~0.2-0.3 LogP units) enhances the compound's ability to cross biological membranes, which is a key determinant of bioavailability and cellular potency in drug candidates derived from this scaffold.
